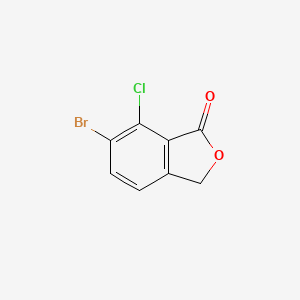

6-Bromo-7-chloro-3H-2-benzofuran-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

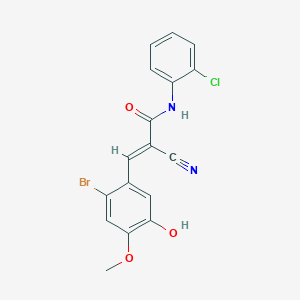

6-Bromo-7-chloro-3H-2-benzofuran-1-one is a chemical compound that has generated considerable interest in the fields of chemistry and pharmacology due to its unique physical and chemical properties. It has a molecular formula of C8H4BrClO2 and a molecular weight of 247.47 .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, benzofuran rings can be constructed by proton quantum tunneling .Molecular Structure Analysis

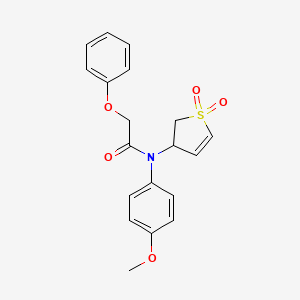

The molecular structure of 6-Bromo-7-chloro-3H-2-benzofuran-1-one can be represented by the InChI code1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2 . Chemical Reactions Analysis

Benzofuran compounds, including 6-Bromo-7-chloro-3H-2-benzofuran-1-one, can undergo various chemical reactions. For example, they can be involved in reactions catalyzed by hypervalent iodine reagents, ruthenium, and indium (III) halides . They can also participate in isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-7-chloro-3H-2-benzofuran-1-one include a molecular weight of 247.47 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Synthesis of Isothiocoumarin Derivatives

6-Bromo-7-chloro-3H-2-benzofuran-1-one is used in the synthesis of isothiocoumarin derivatives. These compounds are obtained through a series of reactions including hydrolysis and condensation, starting from 2-benzofuran-1(3H)-one (phthalide) (Pokhodylo, Matiychuk, & Obushak, 2010).

Formation of Halogenated Benzofurans

Halogenated benzofurans, including 6-bromo and 7-chloro derivatives, are formed via thermal rearrangement processes. These processes involve electrophilic bromination and the formation of cyclic bromonium ion intermediates (Šarčevic̀, Zsindely, & Schmid, 1973).

Domino Synthesis Processes

6-Bromo-7-chloro-3H-2-benzofuran-1-one is a potential intermediate in domino synthesis processes involving the coupling of halogenated benzenes with beta-keto esters. This process results in the formation of various benzofurans with different substituents (Lu, Wang, Zhang, & Ma, 2007).

Pesticide Intermediate Synthesis

This compound serves as an intermediate in the synthesis of pesticides with condensed heterocyclic structures. The synthesis involves a novel method starting from 4-chloro salicylic acid and proceeds through steps like esterification, etherification, hydrolysis, cyclization, and bromination (Xiaojun, 2005).

Investigation of Substituent Effects

Research into the substituent effects in the benzofuran system includes studying the electrophilic bromination of benzofuran and its derivatives. This research helps understand the reaction kinetics and product formation under various conditions (Okuyama, Kunugiza, & Fueno, 1974).

将来の方向性

Benzofuran compounds, including 6-Bromo-7-chloro-3H-2-benzofuran-1-one, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

特性

IUPAC Name |

6-bromo-7-chloro-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXJROJBIVKCEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C=C2)Br)Cl)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-chloro-3H-2-benzofuran-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile](/img/structure/B2375815.png)

![2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid](/img/structure/B2375818.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)

![N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2375822.png)

![1,6-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2375823.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide](/img/structure/B2375829.png)